1,5-dimethyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-DIMETHYL-4-NITRO-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a nitro group, and a pyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL-4-NITRO-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring is performed using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Pyrrolidinyl Moiety: This step involves the reaction of the nitro-pyrazole intermediate with a pyrrolidinone derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-DIMETHYL-4-NITRO-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
1,5-DIMETHYL-4-NITRO-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL-4-NITRO-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole ring are key functional groups that can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-3-nitro-1H-pyrazole-4-carboxamide: Similar structure but lacks the pyrrolidinyl moiety.
4-Nitro-1H-pyrazole-3-carboxamide: Lacks the methyl groups and pyrrolidinyl moiety.
1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
1,5-DIMETHYL-4-NITRO-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both the nitro group and the pyrrolidinyl moiety, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H19N5O4 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
1,5-dimethyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H19N5O4/c1-9-12(18(21)22)11(15-16(9)2)13(20)14-6-4-8-17-7-3-5-10(17)19/h3-8H2,1-2H3,(H,14,20) |
InChI Key |
SETCODHRKNWSAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NCCCN2CCCC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.